![molecular formula C4H8O4S2 B14404469 [(Methanesulfonyl)methanesulfonyl]ethene CAS No. 87615-77-8](/img/structure/B14404469.png)
[(Methanesulfonyl)methanesulfonyl]ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Methanesulfonyl)methanesulfonyl]ethene is an organosulfur compound known for its unique chemical properties and reactivity. This compound is characterized by the presence of two methanesulfonyl groups attached to an ethene backbone. It is a versatile reagent in organic synthesis, particularly valued for its ability to undergo various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Methanesulfonyl)methanesulfonyl]ethene typically involves the reaction of methanesulfonyl chloride with ethene in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:
CH2=CH2+2CH3SO2Cl→CH2(SO2CH3)2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene, followed by the reaction with ethene. This method ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions
[(Methanesulfonyl)methanesulfonyl]ethene undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl groups can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide and potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and thiols.
Oxidation: The major product is methanesulfonic acid.
Reduction: The primary product is ethene with methyl groups.
科学的研究の応用
[(Methanesulfonyl)methanesulfonyl]ethene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and agrochemicals.
作用機序
The mechanism of action of [(Methanesulfonyl)methanesulfonyl]ethene involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The methanesulfonyl groups are highly reactive, allowing the compound to modify various substrates. The molecular targets include nucleophiles such as amines, alcohols, and thiols, which react with the methanesulfonyl groups to form stable products.
類似化合物との比較
Similar Compounds
Methanesulfonic Anhydride: Similar in reactivity, used for mesylation of alcohols and amines.
Methanesulfonyl Chloride: A precursor to [(Methanesulfonyl)methanesulfonyl]ethene, used in similar nucleophilic substitution reactions.
Methanesulfonyl Azide:
Uniqueness
This compound is unique due to its dual methanesulfonyl groups, which enhance its reactivity and versatility in chemical transformations. This makes it a valuable reagent in various fields of research and industry.
特性
IUPAC Name |
1-(methylsulfonylmethylsulfonyl)ethene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S2/c1-3-10(7,8)4-9(2,5)6/h3H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWDMQUEWOEMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70832072 |
Source


|
| Record name | [(Methanesulfonyl)methanesulfonyl]ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70832072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87615-77-8 |
Source


|
| Record name | [(Methanesulfonyl)methanesulfonyl]ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70832072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
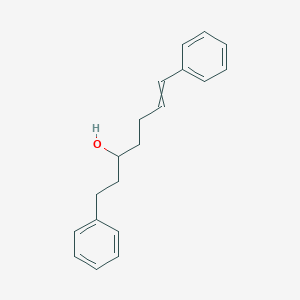


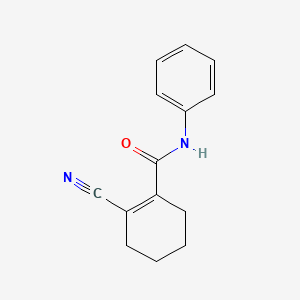
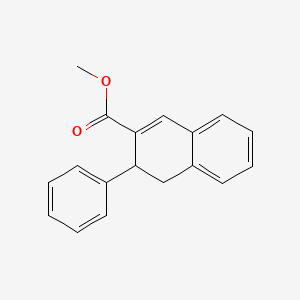
![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)

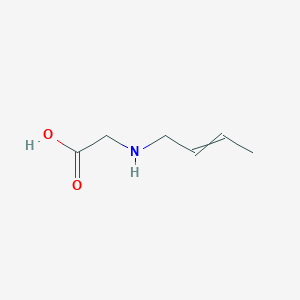

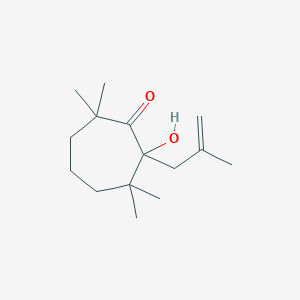
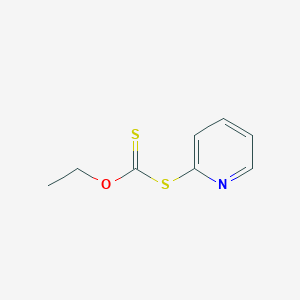
![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
